(S)-Methyl morpholine-3-carboxylate
Overview
Description
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of “(S)-Ethyl morpholine-3-carboxylate hydrochloride” is 195.65 . The InChI key for this compound is RERWECVXIGGYMH-RGMNGODLSA-N .Physical And Chemical Properties Analysis
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid
Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route. This process facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry on solid phase, demonstrating its significance in the development of peptide-based therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).
Synthesis of Potent Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized as a precursor for potent antimicrobials including arecoline derivatives, showcasing the role of morpholine derivatives in the development of antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation
Research on using bio-derived hemicellulose-based solvents like ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions highlights the environmental benefits and green chemistry applications of morpholine derivatives (Uzunlu et al., 2023).
Antibacterial Activity of Morpholine-3-Carboxylic Acid Derivatives
A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were synthesized and showed promising antibacterial activity, indicating the potential of morpholine derivatives as antibacterial agents (Narsimha et al., 2014).
Physicochemical Properties and Biodegradability
The synthesis and study of 4-benzyl-4-methylmorpholinium-based ionic liquids, focusing on their physicochemical properties, cytotoxicity, and biodegradability, highlight the application of morpholine derivatives in developing new solvents with potential environmental benefits (Pernak et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl (3S)-morpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424924 | |
Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl morpholine-3-carboxylate | |
CAS RN |
741288-31-3 | |
Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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